4-Amino-N-methylbenzeneethanesulfonamide
Overview
Description
4-Amino-N-methylbenzeneethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group, a methyl group, and a benzeneethanesulfonamide moiety, making it a versatile molecule for different chemical reactions and applications .
Scientific Research Applications
4-Amino-N-methylbenzeneethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylbenzeneethanesulfonamide typically involves the reaction of 4-nitro-N-methylbenzeneethanesulfonamide with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reduction of the nitro group to an amino group is a crucial step in the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired conversion .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methylbenzeneethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Mechanism of Action
The mechanism of action of 4-Amino-N-methylbenzeneethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
- 4-Amino-N,N-dimethylbenzenesulfonamide
- 4-Amino-N-methylbenzenesulfonamide
- 4-Amino-N-ethylbenzenesulfonamide
Comparison: 4-Amino-N-methylbenzeneethanesulfonamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to its similar compounds, it offers distinct advantages in terms of reactivity and application potential. For instance, the presence of the ethane moiety provides additional flexibility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
2-(4-aminophenyl)-N-methylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXLSPCIRDEJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541747 | |
Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98623-16-6 | |
Record name | 4-Amino-N-methylbenzeneethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98623-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanesulfonamide, 4-amino-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the reaction between 2-(4-aminophenyl)-N-methylethanesulfonamide and thiophosgene in the synthesis of heterocyclic compounds?
A1: The reaction of 2-(4-aminophenyl)-N-methylethanesulfonamide (1) with thiophosgene is the crucial first step in the synthesis of various heterocyclic compounds, as outlined in the research []. This reaction yields 2-(4-isothiocyanatophenyl)-N-methylethanesulfonamide (2), a key intermediate. This isothiocyanate derivative (2) then serves as a versatile building block for constructing the 1,2,4-triazole-5-thiol, 1,3,4-thiadiazole, and 1,3-thiazine derivatives described in the study. This highlights the importance of 2-(4-aminophenyl)-N-methylethanesulfonamide as a starting material for accessing diverse chemical structures with potential biological activities.
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